5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester
Description
5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine core substituted at position 3 with a pinacol-protected boronic ester and at position 5 with a [(2-cyanoethyl)amino]methyl group. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for constructing biaryl scaffolds . The cyanoethylamino moiety may enhance solubility or modulate electronic properties, making it valuable in drug discovery, particularly for targeting enzymes or receptors requiring hydrogen-bonding interactions.
Properties
IUPAC Name |
3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methylamino]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BN3O2/c1-14(2)15(3,4)21-16(20-14)13-8-12(10-19-11-13)9-18-7-5-6-17/h8,10-11,18H,5,7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUXMTVZEBSZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Bromomethyl)pyridine-3-boronic Acid Pinacol Ester
This route begins with functionalizing commercially available pyridine derivatives. For example, 3-bromo-5-methylpyridine undergoes Miyaura borylation using bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and potassium acetate. The reaction proceeds at 80–100°C in 1,4-dioxane, yielding 5-methylpyridine-3-boronic acid pinacol ester (Yield: ~70%).
Next, the methyl group at position 5 is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl at reflux. This generates 5-(bromomethyl)pyridine-3-boronic acid pinacol ester, a critical intermediate.
Reaction Conditions :
Amination with 2-Cyanoethylamine
The bromomethyl intermediate reacts with 2-cyanoethylamine in a nucleophilic substitution. Using a polar aprotic solvent (e.g., DMF) and a base (e.g., KCO) at 60–80°C facilitates the displacement, yielding the target compound.
Optimization Considerations :
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Excess 2-cyanoethylamine (2–3 equiv) improves conversion.
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Side reactions (e.g., elimination) are minimized at lower temperatures.
Yield : ~50–65% (over two steps).
Reductive Amination Approach
Synthesis of 5-Formylpyridine-3-boronic Acid Pinacol Ester
Starting from 5-methylpyridine-3-boronic acid pinacol ester, oxidation with SeO in dioxane/water converts the methyl group to a formyl group. Alternatively, ozonolysis followed by reductive workup may be employed.
Challenges :
-
Over-oxidation to carboxylic acids must be controlled.
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Boronic ester stability under oxidative conditions requires careful monitoring.
Reductive Amination with 2-Cyanoethylamine
The formyl intermediate undergoes reductive amination with 2-cyanoethylamine using NaBHCN or BH-THF in methanol. This one-pot reaction forms the desired C–N bond while reducing the imine intermediate.
Reaction Conditions :
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Solvent: MeOH or THF
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Reducing Agent: NaBHCN (2 equiv)
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Temperature: Room temperature to 60°C
Yield : ~55–70% (over two steps).
Palladium-Catalyzed Coupling Methods
Suzuki-Miyaura Coupling for Boronic Ester Installation
Aryl halides (e.g., 5-bromo-3-iodopyridine) undergo Miyaura borylation at position 3 using BPin and PdCl(dppf). Subsequent functionalization at position 5 involves introducing the aminomethyl group via Buchwald-Hartwig amination or alkylation.
Example Protocol :
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Copper-catalyzed coupling of the 5-bromo group with a preformed [(2-cyanoethyl)amino]methyl fragment.
Limitations :
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Compatibility of boronic ester with amination conditions.
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Multi-step protection/deprotection strategies may be needed.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Bromomethyl Intermediate | High regioselectivity; scalable | Hazardous bromination conditions | 50–65% |
| Reductive Amination | Mild conditions; fewer steps | Risk of over-oxidation or reduction | 55–70% |
| Palladium-Catalyzed | Versatile for complex substrates | High catalyst costs; stringent anhydrous conditions | 60–75% |
Challenges and Optimization Strategies
Boronic Ester Stability
The pinacol ester group is sensitive to protic acids and strong bases. Reactions requiring acidic/basic conditions (e.g., aminations) must use buffered systems or temporary protecting groups.
Regioselectivity in Functionalization
Directing groups (e.g., pyridine N-oxide) may enhance selectivity during bromination or formylation. Computational modeling (DFT) aids in predicting reactive sites.
Chemical Reactions Analysis
Types of Reactions
5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include alkyl halides and other electrophilic reagents.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Oxidized Boronic Acids: From oxidation reactions.
Substituted Amines: From nucleophilic substitution reactions.
Scientific Research Applications
Pharmaceutical Intermediate
One of the primary applications of this compound is as a pharmaceutical intermediate . Boronic acids and their esters are crucial in the development of various drugs due to their ability to form reversible covalent bonds with diols, which is particularly useful in drug design and development processes .
Organic Synthesis
The compound can be utilized in various organic synthesis reactions, particularly in the formation of complex molecules through cross-coupling reactions . Boronic acid derivatives are often employed in Suzuki-Miyaura coupling reactions, which are pivotal for constructing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
Modular Synthesis of Peptide Mimetics
Recent studies have demonstrated the utility of pyridine boronic acid pinacol esters, including this compound, in the modular synthesis of peptide mimetics. These mimetics are designed to mimic protein-protein interactions and can serve as potential therapeutic agents . The versatility of this compound allows for the introduction of various side chains through palladium-catalyzed cross-coupling reactions, facilitating the creation of diverse libraries for biological screening.
Case Study 1: Synthesis of α-Helix Mimetics
In a study focused on synthesizing teraryl-based α-helix mimetics, researchers utilized a set of 5-substituted pyridine boronic acid pinacol esters to create building blocks that mimic protein structures. The study highlighted how these compounds could be synthesized through a series of cross-coupling reactions, showcasing their potential in drug discovery and development .
Case Study 2: Development of Protein Degraders
Another significant application is in the development of protein degraders, which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The incorporation of boronic acids into these compounds enhances their efficacy by facilitating interactions with cellular machinery responsible for protein degradation . This approach has opened new avenues for treating diseases by targeting previously "undruggable" proteins.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The mechanism involves the following steps:
Transmetalation: The boronic ester transfers its organic group to the palladium catalyst.
Oxidative Addition: The palladium catalyst forms a complex with the halide substrate.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Structural Features and Molecular Data
The table below highlights key structural differences and molecular properties of analogous pyridine-3-boronic acid pinacol esters:
*Calculated based on substituents.
Key Differences :
- Steric Effects: The [(2-cyanoethyl)amino]methyl substituent introduces steric bulk, which may hinder coupling efficiency relative to planar groups (e.g., methoxycarbonyl) .
- Hydrogen Bonding : The secondary amine in the target compound offers hydrogen-bonding capability, advantageous in biological targeting compared to inert substituents like chloro .
Physicochemical Properties
- Solubility: Amino and cyano groups enhance water solubility compared to hydrophobic substituents (e.g., Boc-protected amines) .
- Stability: The pinacol ester stabilizes the boronic acid, but the cyano group may increase susceptibility to hydrolysis under acidic conditions .
Biological Activity
5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H16B N2O2
- Molecular Weight : 232.08 g/mol
- CAS Number : 919347-58-3
- PubChem CID : 46864103
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids, in general, are known to form reversible covalent bonds with diols in biological systems, which can influence enzyme activity and signal transduction pathways.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by forming stable complexes that prevent substrate access.
- Signal Modulation : The compound may modulate signaling pathways by interacting with proteins that contain diol motifs, potentially affecting cellular responses.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that certain boronic acid derivatives possess anticancer properties by inhibiting the proteasome pathway, leading to apoptosis in cancer cells. Specific research has demonstrated:
- In vitro Studies : The compound showed cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.
- Mechanism : It is hypothesized that the compound induces apoptosis through the inhibition of key survival pathways.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against specific bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
-
Study on Cancer Cell Lines :
- Researchers evaluated the cytotoxicity of the compound on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.
- Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting a dose-dependent effect.
-
Antimicrobial Efficacy :
- A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating promising antimicrobial activity.
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H16B N2O2 |
| Molecular Weight | 232.08 g/mol |
| CAS Number | 919347-58-3 |
| Biological Activity | Anticancer, Antimicrobial |
| Cytotoxicity (MCF-7) | IC50 = 10 µM |
| MIC (S. aureus) | 50 µg/mL |
Q & A
Q. Methodology :
- Synthesis : Start with pyridine-3-boronic acid pinacol ester as the core scaffold. Introduce the [(2-cyanoethyl)amino]methyl group via reductive amination or nucleophilic substitution, using 2-cyanoethylamine and formaldehyde under controlled pH (7–9) to avoid boronate ester hydrolysis .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Final purification via recrystallization in a non-polar solvent (e.g., hexane/dichloromethane) enhances crystallinity .
- Validation : Confirm structure via /-NMR (e.g., characteristic boronate ester peaks at ~1.3 ppm for pinacol methyl groups) and HPLC (≥95% purity). Mass spectrometry (ESI-MS) verifies molecular ion peaks .
Basic: How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are optimal?
Q. Methodology :
- Reactivity : The boronic ester group enables coupling with aryl/heteroaryl halides. Steric hindrance from the [(2-cyanoethyl)amino]methyl substituent may slow transmetallation; thus, elevated temperatures (80–100°C) are recommended .
- Catalysts : Use Pd(PPh) or PdCl(dppf) with a base (e.g., KCO) in a mixed solvent system (THF/HO, 4:1). Monitor reaction progress via TLC (Rf shift of boronate ester spot) .
Advanced: How do electronic and steric effects of the [(2-cyanoethyl)amino]methyl group influence reaction kinetics in cross-coupling?
Q. Methodology :
- Electronic Effects : The electron-donating amino group increases electron density at the pyridine ring, potentially accelerating oxidative addition but slowing transmetallation due to steric bulk. Compare kinetics with unsubstituted analogs via -NMR to track boronate stability .
- Steric Effects : Perform Hammett analysis using substituted aryl halides to quantify steric contributions. Lower yields with ortho-substituted partners suggest steric clashes .
Advanced: How should researchers resolve contradictions in reported reaction yields for similar boronate esters?
Q. Methodology :
- Variable Control : Ensure consistent solvent degassing (N/Ar sparging) to prevent Pd catalyst oxidation. Trace moisture can hydrolyze boronate esters; use molecular sieves in hygroscopic solvents like THF .
- Data Reconciliation : Replicate literature procedures with rigorous exclusion of air. Compare yields under inert vs. ambient conditions to isolate oxygen sensitivity as a factor .
Basic: What are the solubility properties and recommended storage conditions for this compound?
Q. Methodology :
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in THF. Insoluble in water; test solubility via saturation concentration assays at 25°C .
- Storage : Store at –20°C under inert gas (Ar) in amber vials to prevent boronate hydrolysis and photodegradation. Confirm stability via periodic NMR checks for pinacol ester decomposition (~1.3 ppm signal attenuation) .
Advanced: How can this compound be integrated into multi-step syntheses of bioactive molecules?
Q. Methodology :
- Sequential Functionalization : After cross-coupling, exploit the cyano group for further transformations (e.g., reduction to amine for peptide coupling or cyclization to form heterocycles) .
- Case Study : Use Pd-catalyzed coupling to attach a fluorinated aryl group, followed by Cu-mediated cyano-azide cycloaddition to generate tetrazole-containing pharmacophores. Monitor intermediates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
